molecular formula C14H10ClNO3 B2994056 3-[(4-Chlorobenzoyl)amino]benzoic acid CAS No. 413574-79-5

3-[(4-Chlorobenzoyl)amino]benzoic acid

Cat. No.: B2994056
CAS No.: 413574-79-5
M. Wt: 275.69
InChI Key: UHVKLYDBKWHXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorobenzoyl)amino]benzoic acid is a synthetic organic compound belonging to the class of para-aminobenzoic acid (PABA) derivatives. PABA serves as a fundamental building block in pharmaceutical research due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, making it ideal for developing novel molecules with potential medical applications . Compounds featuring the benzamidobenzoic acid scaffold, which is closely related to this product, have been investigated as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in cardiovascular and inflammatory diseases . As a PABA analog, this compound is part of a family of structures noted for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting significant potential for hit-to-lead optimization in drug discovery campaigns . The chlorobenzoyl moiety is a common pharmacophore that can enhance molecular interactions with biological targets and improve metabolic stability. Researchers can utilize this chemical as a versatile precursor for further derivatization, such as the synthesis of hydrazides or other analogs, to explore new chemical space and develop targeted therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKLYDBKWHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chlorobenzoyl Amino Benzoic Acid

Established Synthetic Pathways

Traditional methods for the synthesis of 3-[(4-Chlorobenzoyl)amino]benzoic acid primarily rely on the acylation of 3-aminobenzoic acid. This approach is a cornerstone of organic synthesis due to its reliability and straightforward execution.

The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-aminobenzoic acid and an activated form of 4-chlorobenzoic acid, typically 4-chlorobenzoyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, involves the attack of the amino group of 3-aminobenzoic acid on the electrophilic carbonyl carbon of the acyl chloride.

Optimization of this pathway focuses on maximizing yield and purity by controlling several key parameters. The choice of base is critical to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. Common bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide (B78521). The solvent system also plays a significant role; biphasic systems (e.g., dichloromethane (B109758)/water) or polar aprotic solvents are frequently employed. Temperature control is essential to manage the exothermic nature of the reaction and prevent side reactions.

ParameterCondition/ReagentPurpose/Effect
Acylating Agent4-Chlorobenzoyl chlorideProvides the electrophilic carbonyl for amide bond formation. Highly reactive.
SolventDichloromethane, Pyridine, Tetrahydrofuran (B95107) (THF)Dissolves reactants and facilitates the reaction. Choice affects reaction rate and workup.
BasePyridine, Triethylamine, NaOHNeutralizes HCl byproduct, preventing protonation of the amine and driving the reaction forward.
Temperature0 °C to Room TemperatureControls reaction rate and minimizes the formation of side products.

The quality and purity of the final product are highly dependent on the precursors used.

3-Aminobenzoic acid (MABA): This precursor is an isomer of aminobenzoic acid, which is important in various biochemical pathways. mdpi.com While commercially available, green synthesis routes for MABA have been explored, such as a one-pot process starting from 3-nitrobenzaldehyde (B41214) in subcritical water, which involves the reduction of the nitro group and oxidation of the formyl group. mdpi.com Biosynthetic pathways based on the shikimate pathway also represent a sustainable source. mdpi.comresearchgate.net

4-Chlorobenzoyl chloride: This reactive acylating agent is typically synthesized from 4-chlorobenzoic acid. The standard laboratory and industrial preparation involves reacting 4-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org

Purification of the final product, this compound, is crucial for removing unreacted starting materials and byproducts. A common strategy involves an acid-base workup. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form the carboxylate salt, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with an acid like HCl. google.com Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695)/water. orgsyn.org

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Direct amidation between a carboxylic acid and an amine is an atom-economical approach but typically requires high temperatures to remove water. nih.gov Catalytic methods have been developed to facilitate this transformation under milder conditions.

Titanium-Mediated Synthesis: Titanium tetrachloride (TiCl₄) can be used as a condensing agent to promote the direct formation of amides from carboxylic acids and amines at moderate temperatures (e.g., 85 °C in pyridine), offering a one-pot alternative to the acyl chloride method. nih.gov

Boronic Acid Catalysis: Catalytic amounts of boronic acids have been shown to activate carboxylic acids, enabling their direct reaction with amines under less stringent conditions than uncatalyzed thermal methods. nih.gov

In Situ Activating Agents: Methodologies have been developed where phosphonium (B103445) salts are generated in situ from reagents like N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net These salts act as activating agents for the carboxylic acid, facilitating subsequent amidation at room temperature in good to excellent yields. nih.govresearchgate.net

Catalyst/MediatorReactantsKey Advantage
Titanium Tetrachloride (TiCl₄)3-Aminobenzoic acid + 4-Chlorobenzoic acidDirect condensation, avoiding the need to prepare acyl chloride. nih.gov
Boronic Acid Catalysts3-Aminobenzoic acid + 4-Chlorobenzoic acidCatalytic activation of carboxylic acid under milder conditions. nih.gov
In situ Phosphonium Salts3-Aminobenzoic acid + 4-Chlorobenzoic acidAchieves functional group interconversion at room temperature. researchgate.net

Eliminating or replacing conventional organic solvents is a primary goal of green chemistry.

Solvent-Free Reactions: Performing reactions under solvent-free (neat) conditions can reduce waste and simplify purification. Brønsted acidic ionic liquid gels have been used as efficient and recyclable heterogeneous catalysts for related condensation reactions at elevated temperatures, offering a potential pathway for solvent-free amide synthesis. nih.gov

Green Catalysts and Solvents: Polyethylene glycol (PEG-400) has been successfully employed as a green, recyclable catalyst and solvent for the N-benzoylation of amino acids. ijirset.com This approach is convenient, safe, and can enhance product yields by avoiding the formation of side products. ijirset.com

Alternative energy sources can dramatically accelerate reactions and enable new chemical pathways.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, known for significantly reducing reaction times, often from hours to minutes, and improving yields. ajrconline.orgrasayanjournal.co.in This technique can be applied to the synthesis of amides and related compounds, frequently under solvent-free conditions or in sealed vessels, which allows for temperatures above the solvent's boiling point. mdpi.comsioc-journal.cn The synthesis of this compound could be expedited using this high-efficiency heating method.

Photochemical Synthesis: The use of visible light to drive chemical reactions represents a frontier in sustainable chemistry. nih.gov Photoredox catalysis, employing catalysts such as iridium or ruthenium complexes, can facilitate amide bond formation under exceptionally mild, ambient temperature conditions. nih.govacs.org These reactions proceed through novel mechanisms, often involving single-electron transfer (SET) to activate the substrates, providing a low-energy alternative to traditional thermal methods. acs.org

Scalable Synthetic Routes for Research Applications

The synthesis of this compound in quantities suitable for extensive research applications, such as gram-scale to multi-gram-scale, is crucial for enabling detailed biological and chemical studies. The most direct and scalable approach involves the acylation of 3-aminobenzoic acid with 4-chlorobenzoyl chloride. This method is efficient, high-yielding, and employs readily available starting materials, making it ideal for producing the necessary quantities for research purposes.

The primary synthetic strategy is based on the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base. quora.combyjus.comchemistnotes.comwikipedia.org This method is widely used in organic chemistry due to its reliability and broad applicability. wikipedia.org

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound.

A representative gram-scale procedure is detailed below, highlighting the key parameters for successful and scalable synthesis.

Detailed Gram-Scale Synthetic Protocol:

A common laboratory-scale procedure that can be readily scaled for research applications involves dissolving 3-aminobenzoic acid in a suitable solvent, such as pyridine or a mixture of an inert solvent like dichloromethane (DCM) with a base like triethylamine. Pyridine can act as both the solvent and the base, neutralizing the hydrochloric acid byproduct formed during the reaction. researchgate.net

The reaction is typically initiated at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction upon the addition of 4-chlorobenzoyl chloride. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

Work-up and Purification:

The work-up procedure is critical for isolating a pure product, especially on a larger scale. The reaction mixture is typically quenched by pouring it into a mixture of ice and a strong acid, such as hydrochloric acid. This step serves two purposes: it neutralizes the basic solvent (pyridine) and protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.

The crude solid product is then collected by vacuum filtration and washed thoroughly with water to remove any remaining salts and water-soluble impurities. For achieving high purity required for research applications, the crude product is often recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. This process yields the final product as a purified crystalline solid.

The following data tables outline the reagents and typical reaction conditions for a scalable synthesis.

Table 1: Reagents for Gram-Scale Synthesis

ReagentMolecular Weight (g/mol)Molar EquivalentTypical Amount (for ~10g scale)Role
3-Aminobenzoic acid137.141.06.86 g (50 mmol)Starting Material (Nucleophile)
4-Chlorobenzoyl chloride175.011.059.19 g (52.5 mmol)Starting Material (Electrophile)
Pyridine79.10-~100 mLSolvent / Base
Hydrochloric Acid (conc.)36.46-As needed for acidificationWork-up Reagent
Ethanol46.07-As needed for recrystallizationPurification Solvent

Table 2: Research Findings on a Scalable Protocol

ParameterCondition / Finding
Reaction Temperature0 °C initially, then room temperature
Reaction Time4-12 hours
Purification MethodAcidic work-up followed by recrystallization from ethanol
Typical Yield85-95%
Product Purity>98% (after recrystallization)

This synthetic route is robust and avoids the need for expensive coupling agents or catalysts, making it economically viable for producing the multi-gram quantities often required for thorough preclinical research and material science investigations. The high yields and straightforward purification process ensure a reliable supply of the compound for various research applications.

Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorobenzoyl Amino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, would provide the initial framework for the structural assignment of 3-[(4-Chlorobenzoyl)amino]benzoic acid.

¹H NMR: The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons, the amide proton (N-H), and the carboxylic acid proton (O-H). The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3-aminobenzoic acid moiety and the 4-chlorobenzoyl moiety would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their positions relative to the electron-withdrawing (carboxyl, amide, chloro) and electron-donating (amino portion of the amide) groups. The amide proton would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and carboxylic acid groups would resonate at the lowest field (highest ppm values). The aromatic carbons would appear in the intermediate region of the spectrum, with their chemical shifts influenced by the attached functional groups. For instance, the carbon atom bonded to the chlorine atom would have a characteristic chemical shift.

2D NMR: To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal proton-proton coupling correlations, helping to identify adjacent protons within each aromatic ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

Predicted ¹H NMR Chemical Shifts (ppm) (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet
Amide (-NH-)9.5 - 10.5Broad Singlet
Aromatic Protons7.0 - 8.5Doublets, Triplets, Multiplets

Predicted ¹³C NMR Chemical Shifts (ppm) (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl165 - 175
Amide Carbonyl160 - 170
Aromatic Carbons110 - 140

Conformational Analysis through NMR Data

The amide bond in this compound can exist in different conformations due to restricted rotation. The relative orientation of the two aromatic rings is also a key conformational feature. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of protons. Correlations observed in a NOESY spectrum between protons on the two different aromatic rings would suggest a specific conformational preference in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The N-H stretching of the amide group would be expected to appear as a sharp to moderately broad band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid carbonyl would likely show a strong absorption band around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) would appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1550 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, below 800 cm⁻¹.

Characteristic Predicted FTIR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
AmideN-H Stretch~3300
Carboxylic AcidC=O Stretch1700 - 1725
AmideC=O Stretch (Amide I)1650 - 1680
AmideN-H Bend (Amide II)1510 - 1550
Aromatic RingsC=C Stretch1400 - 1600
Aryl-ClC-Cl Stretch< 800

Raman Spectroscopy for Molecular Vibration Characterization

Raman spectroscopy provides complementary information to FTIR. While polar bonds like carbonyls give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. The aromatic ring vibrations in this compound are expected to be prominent in the Raman spectrum, particularly the ring breathing modes. The C=C stretching vibrations of the aromatic rings would also be clearly visible. The carbonyl stretching vibrations would be present but may be weaker than in the FTIR spectrum. Raman spectroscopy can be particularly useful for studying the low-frequency modes that are often difficult to observe in FTIR.

Characteristic Predicted Raman Shifts (cm⁻¹)

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic RingsRing Breathing/Stretching1000 - 1600
AmideC=O Stretch1650 - 1680
Carboxylic AcidC=O Stretch1700 - 1725

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₄H₁₀ClNO₃), the calculated molecular weight is approximately 275.69 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-chlorobenzoyl cation (m/z 139/141) and the 3-aminobenzoic acid radical cation or related fragments. Another likely fragmentation would be the loss of a hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (-CO).

Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Ion Structure Predicted m/z
Molecular Ion [M]⁺[C₁₄H₁₀ClNO₃]⁺275/277
[M-OH]⁺[C₁₄H₉ClNO₂]⁺258/260
[M-COOH]⁺[C₁₃H₁₀ClNO]⁺231/233
[4-chlorobenzoyl]⁺[C₇H₄ClO]⁺139/141
[3-aminobenzoic acid fragment]⁺[C₇H₆NO₂]⁺136

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for the confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be employed to determine its exact mass, which can then be compared to the theoretical mass calculated from its molecular formula, C₁₄H₁₀ClNO₃.

As of this writing, specific experimental HRMS data for this compound has not been reported in the surveyed scientific literature. However, the theoretical exact mass can be calculated to provide a benchmark for future experimental verification.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₀ClNO₃
Monoisotopic Mass 275.03492 u
Calculated [M+H]⁺ 276.04239 u
Calculated [M-H]⁻ 274.02744 u

| Calculated [M+Na]⁺ | 298.02431 u |

This data is theoretical and awaits experimental confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While no specific MS/MS studies for this compound were found, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related N-aroyl aminobenzoic acids and other aromatic compounds.

The primary fragmentation is expected to occur at the amide bond, which is typically the most labile linkage in such structures. Cleavage of the C-N amide bond can result in the formation of characteristic benzoyl and aminobenzoic acid-related fragments. Further fragmentation of these primary ions would provide additional structural confirmation.

Proposed Fragmentation Pathway:

In positive-ion mode, the protonated molecule [M+H]⁺ would likely undergo fragmentation via two main pathways:

Cleavage of the amide bond to yield the 4-chlorobenzoyl cation.

An alternative amide bond cleavage that retains the charge on the aminobenzoic acid fragment.

Subsequent losses of small molecules like CO (carbon monoxide) and H₂O (water) from the fragment ions are also anticipated.

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Proposed Structure Fragment m/z (Calculated)
276.04 [C₇H₄ClO]⁺ 4-Chlorobenzoyl cation 139.00
276.04 [C₇H₆NO₂]⁺ 3-Aminobenzoic acid radical cation 136.04

This fragmentation pathway is predictive and based on the chemical structure, pending experimental verification.

X-ray Crystallography Studies of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial crystallographic data such as the crystal system, space group, and unit cell dimensions for this specific compound remain undetermined. The synthesis and crystallization of this compound would be a prerequisite for such an analysis.

Crystal Packing and Intermolecular Interaction Patterns

Although the specific crystal structure of this compound is unknown, predictions regarding its crystal packing and intermolecular interactions can be made based on the functional groups present in the molecule and by analogy to similar known structures, such as isomers of aminobenzoic acid and other N-acylated amino acids. researchgate.netnih.gov

Carboxylic Acid Group: The -COOH group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common and robust supramolecular synthon in carboxylic acids.

Amide Group: The amide linkage (-CO-NH-) is also a potent hydrogen bonding motif. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This would likely lead to the formation of N-H···O hydrogen bonds, potentially linking the carboxylic acid dimers into chains or sheets.

Chlorine Atom: The chlorine substituent on the benzoyl ring could participate in weaker C-H···Cl or Cl···Cl halogen bonding interactions, which can play a significant role in stabilizing the crystal lattice.

π-π Stacking: The presence of two aromatic rings suggests the likelihood of π-π stacking interactions between adjacent molecules, further contributing to the stability of the crystal packing.

Reactivity and Mechanistic Investigations of 3 4 Chlorobenzoyl Amino Benzoic Acid

Hydrolytic Stability and Kinetic Studies

The central feature determining the hydrolytic stability of 3-[(4-Chlorobenzoyl)amino]benzoic acid is the amide bond. Generally, amides are relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, typically requiring heat. The process involves the nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the amide carbonyl carbon.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfer and elimination of 3-aminobenzoic acid would yield 4-chlorobenzoic acid. Conversely, under basic conditions, the hydroxide ion directly attacks the amide carbonyl, forming a tetrahedral intermediate that collapses to release the 3-aminobenzoate (B8586502) anion and 4-chlorobenzoic acid.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the stability is expected to be comparable to other N-aroyl aminobenzoic acids. The electronic nature of the substituents on the aromatic rings can influence the rate of hydrolysis. The electron-withdrawing chloro group on the benzoyl ring and the carboxyl group on the benzoic acid ring may slightly increase the electrophilicity of the amide carbonyl, potentially affecting hydrolysis rates compared to unsubstituted analogs. Kinetic studies on related compounds, such as benzodiazepines which also contain amide linkages, have shown that hydrolysis is subject to acid-base catalysis and follows complex kinetic profiles depending on pH nih.gov.

Table 1: Predicted Hydrolysis Products of this compound

Condition Reactants Products
Acidic Hydrolysis (e.g., HCl, H₂O, Δ) This compound 3-Aminobenzoic acid hydrochloride, 4-Chlorobenzoic acid

Electrophilic Aromatic Substitution Reactions of the Benzoyl and Benzoic Acid Rings

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS) due to the directing effects of their respective substituents. wikipedia.org

Benzoic Acid Ring: This ring is substituted with two groups:

-COOH (Carboxyl group): This is a meta-directing and strongly deactivating group due to its electron-withdrawing nature through both inductive and resonance effects. numberanalytics.com

-NHCO(p-ClC₆H₄) (Acylamino group): This group is ortho, para-directing and activating. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. wikipedia.org

The powerful ortho, para-directing effect of the acylamino group generally overrides the meta-directing effect of the carboxyl group. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the acylamino group (positions 2, 4, and 6). Position 4 is para to the -NHCO- group and ortho to the -COOH group, while position 2 is ortho to both. Steric hindrance from the adjacent large benzoyl group might disfavor substitution at position 2. Thus, substitution at position 4 is often the major product.

Benzoyl Ring: This ring is part of a 4-chlorobenzoyl group.

-Cl (Chloro group): This is an ortho, para-directing but deactivating group. It withdraws electron density inductively but can donate via resonance.

-CONH(m-HOOCC₆H₄) (Amido group): The carbonyl attached directly to this ring is strongly deactivating, withdrawing electron density and making this ring significantly less reactive towards EAS than the benzoic acid ring.

Due to the strong deactivation by the amide carbonyl, the benzoyl ring is much less susceptible to electrophilic attack than the benzoic acid ring. If a reaction were forced under harsh conditions, substitution would be directed by the chlorine atom to the positions ortho to it (positions 3 and 5 relative to the amide linkage).

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product on Benzoic Acid Ring
Nitration HNO₃, H₂SO₄ 3-[(4-Chlorobenzoyl)amino]-4-nitrobenzoic acid
Bromination Br₂, FeBr₃ 4-Bromo-3-[(4-chlorobenzoyl)amino]benzoic acid
Sulfonation Fuming H₂SO₄ 3-[(4-Chlorobenzoyl)amino]-4-sulfobenzoic acid

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

The carboxylic acid functional group is a primary site for nucleophilic acyl substitution. These reactions typically proceed by activation of the carboxyl group, followed by attack of a nucleophile.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com Using a large excess of the alcohol or removing water as it is formed can drive the reaction to completion. For example, reaction with methanol (B129727) under acidic conditions would yield methyl 3-[(4-Chlorobenzoyl)amino]benzoate.

Amidation: The carboxyl group can also be converted into an amide. This typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acid chloride, 3-[(4-Chlorobenzoyl)amino]benzoyl chloride. This highly reactive intermediate can then readily react with an amine (e.g., ammonia (B1221849), a primary amine, or a secondary amine) to form a new amide.

Table 3: Representative Nucleophilic Acyl Substitution Reactions

Reaction Type Reagents Intermediate/Activated Species Product Example (with Methanol/Ammonia)
Fischer Esterification CH₃OH, H₂SO₄ (cat.) Protonated Carboxylic Acid Methyl 3-[(4-chlorobenzoyl)amino]benzoate

Reductive and Oxidative Transformations

The functional groups within this compound offer sites for both reduction and oxidation, although the stability of the aromatic rings and the amide bond can make selective transformation challenging.

Reductive Transformations:

Carboxylic Acid Reduction: The carboxyl group is generally resistant to reduction but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield {3-[(4-chlorobenzoyl)amino]phenyl}methanol. However, LiAlH₄ can also reduce the amide bond under certain conditions. More selective reagents like borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) are often used to reduce carboxylic acids in the presence of amides.

Aromatic Ring Reduction: Catalytic hydrogenation (e.g., H₂, Rh/C) under high pressure and temperature could potentially reduce one or both aromatic rings to their corresponding cyclohexane (B81311) derivatives, though this would require forcing conditions.

Aryl Halide Reduction: The carbon-chlorine bond can be cleaved via catalytic hydrogenation (hydrogenolysis) using catalysts like palladium on carbon (Pd/C) in the presence of a base, which would convert the 4-chlorobenzoyl group to a benzoyl group.

Oxidative Transformations: The molecule is generally stable to oxidation. The aromatic rings are electron-deficient and resistant to oxidative degradation under mild conditions. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of the molecule. If further substituents were present, such as a nitro group introduced via EAS, they could undergo specific transformations. For example, biocatalytic N-oxidation of an amino group to a nitro group has been demonstrated on aminobenzoic acid derivatives, suggesting that specific enzymatic transformations could be possible. researchgate.net

Investigation of Reaction Mechanisms through Advanced Chemical Probes and Trapping Experiments

Elucidating the precise mechanisms of the reactions involving this compound would require advanced experimental techniques.

Isotopic Labeling: To study the mechanism of hydrolysis (Section 4.1) or esterification (Section 4.3), isotopic labeling can be employed. For example, conducting the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O) and analyzing the mass spectra of the products (3-aminobenzoic acid and 4-chlorobenzoic acid) would reveal which C-O bond is cleaved. In esterification, labeling the oxygen of the alcohol would confirm that it is incorporated into the final ester product, consistent with the accepted mechanism of nucleophilic acyl substitution.

Kinetic Isotope Effect (KIE): For reactions involving C-H bond cleavage, such as some electrophilic aromatic substitutions, replacing a hydrogen atom at the site of substitution with deuterium (B1214612) (D) can slow down the reaction rate if that C-H bond is broken in the rate-determining step. Measuring the KIE can provide insight into the transition state of the reaction.

Intermediate Trapping: In reactions that proceed through unstable intermediates, trapping experiments can provide evidence for their existence. For instance, in electrophilic aromatic substitution, the arenium ion (sigma complex) is a key intermediate. While generally too transient to isolate, under superacid conditions or at very low temperatures, these intermediates can sometimes be observed spectroscopically (e.g., by NMR).

Computational Chemistry: Quantum mechanical calculations can model the reaction pathways, transition states, and intermediates for the various transformations. These theoretical studies can predict the regioselectivity of electrophilic aromatic substitution, calculate activation energy barriers for different reaction pathways, and help interpret experimental findings.

Derivatization and Analog Synthesis of 3 4 Chlorobenzoyl Amino Benzoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as its removal through decarboxylation.

The carboxylic acid moiety of 3-[(4-Chlorobenzoyl)amino]benzoic acid can be readily converted into a wide range of esters and amides, which can alter the compound's polarity, solubility, and biological interactions.

Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. masterorganicchemistry.com A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For this compound, this reaction yields the corresponding alkyl 3-[(4-chlorobenzoyl)amino]benzoate. The reaction conditions are generally mild, involving refluxing the starting material with the desired alcohol and catalyst. scholarsresearchlibrary.comlibretexts.org

Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. This is accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 3-[(4-chlorobenzoyl)amino]benzoyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270), to afford the ester. This method is particularly useful for reactions with sterically hindered alcohols.

Amidation: The synthesis of amides from this compound typically requires activation of the carboxylic acid group. Similar to esterification, conversion to the acyl chloride is a common strategy. google.com The subsequent reaction of 3-[(4-chlorobenzoyl)amino]benzoyl chloride with a primary or secondary amine yields the corresponding N-substituted 3-[(4-chlorobenzoyl)amino]benzamide. nih.gov

Another widely used method involves peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct condensation of the carboxylic acid with an amine to form the amide bond under mild conditions. This approach avoids the harsh conditions of acyl chloride formation and is compatible with a wide range of functional groups.

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagentsProduct Class
Fischer EsterificationAlcohol (e.g., Ethanol), H₂SO₄ (cat.)Ethyl 3-[(4-chlorobenzoyl)amino]benzoate
Acyl Chloride Formation followed by Esterification1. SOCl₂ 2. Alcohol, PyridineAlkyl 3-[(4-chlorobenzoyl)amino]benzoate
Acyl Chloride Formation followed by Amidation1. SOCl₂ 2. Amine (e.g., Aniline)N-Phenyl-3-[(4-chlorobenzoyl)amino]benzamide
Peptide CouplingAmine, EDC, HOBtN-Substituted 3-[(4-chlorobenzoyl)amino]benzamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. nih.gov Generally, these reactions require harsh conditions, such as high temperatures, or the presence of specific activating groups on the aromatic ring, like an ortho or para hydroxyl group. nist.gov

For this compound, thermal decarboxylation would likely require temperatures exceeding 300-400 °C and may lead to decomposition. researchgate.net The resulting product from a successful decarboxylation would be N-(3-aminophenyl)-4-chlorobenzamide.

More recent synthetic methods offer milder alternatives. For instance, radical-mediated decarboxylation has been developed for various carboxylic acids. mdpi.com A conceptually different approach involves photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which can enable decarboxylation at significantly lower temperatures. nih.gov While not specifically reported for this compound, such methods could potentially be applied to generate the decarboxylated analog.

Table 2: Decarboxylation Approaches
MethodConditionsPotential ProductNotes
Thermal DecarboxylationHigh Temperature (>300 °C)N-(3-aminophenyl)-4-chlorobenzamideHarsh conditions, potential for decomposition. researchgate.net
Photoredox CatalysisPhotocatalyst, LightN-(3-aminophenyl)-4-chlorobenzamideMilder, radical-mediated process. mdpi.com
Copper-Catalyzed DecarboxylationCopper catalyst, Photo-irradiationN-(3-aminophenyl)-4-chlorobenzamideUtilizes ligand-to-metal charge transfer. nih.gov

Modifications at the Amide Nitrogen

The amide nitrogen provides another site for derivatization, although its reactivity is influenced by the adjacent carbonyl groups and the acidic carboxylic acid proton.

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is complicated by the presence of the acidic carboxylic acid proton. In the presence of a base, the carboxylate salt will form preferentially. Therefore, to achieve selective modification at the amide nitrogen, the carboxylic acid group must first be protected, typically as an ester. nih.gov

Once the corresponding ester, for example, methyl 3-[(4-chlorobenzoyl)amino]benzoate, is formed, the amide proton can be removed by a strong base, such as sodium hydride (NaH), to generate an amidate anion. This nucleophilic species can then react with an alkylating agent (e.g., methyl iodide) or an acylating agent (e.g., acetyl chloride) to yield the N-alkylated or N-acylated product, respectively. nih.govresearchgate.net Subsequent hydrolysis of the ester group under basic or acidic conditions can regenerate the carboxylic acid, affording the final N-substituted derivative.

Table 3: N-Alkylation and N-Acylation Strategy
StepReactionReagentsIntermediate/Product
1. ProtectionEsterificationMethanol (B129727), H₂SO₄Methyl 3-[(4-chlorobenzoyl)amino]benzoate
2. DeprotonationAmide DeprotonationNaHAmidate Anion Intermediate
3. SubstitutionN-AlkylationAlkyl Halide (e.g., CH₃I)Methyl 3-[(4-chlorobenzoyl)(methyl)amino]benzoate
N-AcylationAcyl Halide (e.g., Acetyl Chloride)Methyl 3-[acetyl(4-chlorobenzoyl)amino]benzoate
4. DeprotectionEster HydrolysisNaOH, H₂O then H₃O⁺N-Alkyl or N-Acyl Final Product

Aromatic Ring Functionalization

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents.

Ring A (Benzoic Acid Moiety): This ring is substituted with a meta-directing, deactivating carboxylic acid group and an ortho, para-directing, activating acylamino group (-NHCO-R). The activating effect of the acylamino group dominates, directing incoming electrophiles to the positions ortho and para to it. The para position (C-6) and one ortho position (C-2) are available for substitution. Due to steric hindrance from the bulky acylamino group, substitution is most likely to occur at the C-6 position, which is para to the directing group.

Ring B (Chlorobenzoyl Moiety): This ring is substituted with a deactivating, ortho, para-directing chlorine atom and a strongly deactivating, meta-directing carbonyl group. Both substituents deactivate the ring towards electrophilic substitution. Therefore, Ring A is significantly more reactive. Selective functionalization would overwhelmingly occur on the benzoic acid ring.

Nitration: Treatment of this compound with a nitrating mixture (e.g., nitric acid and sulfuric acid) would be expected to yield primarily 3-[(4-Chlorobenzoyl)amino]-6-nitrobenzoic acid. google.com The conditions would need to be carefully controlled to prevent dinitration or side reactions.

Halogenation: Direct halogenation, for instance with bromine in acetic acid, would similarly be directed by the acylamino group. The expected major product would be 3-[(4-Chlorobenzoyl)amino]-6-bromobenzoic acid. Chlorination of similar aminobenzoic acid derivatives has been shown to occur at positions activated by the amino group. researchgate.net

Table 4: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃, H₂SO₄3-[(4-Chlorobenzoyl)amino]-6-nitrobenzoic acidElectrophilic attack at the position para to the activating acylamino group. google.com
BrominationBr₂, Acetic Acid3-[(4-Chlorobenzoyl)amino]-6-bromobenzoic acidElectrophilic attack at the position para to the activating acylamino group.

Palladium-Catalyzed Cross-Coupling Reactions

The derivatization of the this compound scaffold can be effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, allowing for extensive modification of the aromatic core. To utilize these methods, a halogenated precursor of the target molecule, such as one containing a bromine or iodine atom on one of the phenyl rings, is typically required as the electrophilic partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. For a derivative of this compound, this reaction could be employed to introduce alkyl, alkenyl, or aryl groups, thereby creating a library of structurally diverse analogs. The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Research on unprotected ortho-bromoanilines, which are structurally related to potential precursors of the target molecule, has demonstrated the robustness of this reaction. nih.govrsc.org Various boronic esters can be coupled under mild conditions, showing compatibility with a range of functional groups. nih.govrsc.org For instance, the coupling of bromoanilines with arylboronic acids has been achieved with high yields using catalysts like Pd(dtbpf)Cl₂ in aqueous micellar solutions, highlighting a move towards more environmentally friendly procedures. mdpi.comunimib.it

The selection of catalyst, ligand, and base is crucial for optimizing the reaction yield and scope. Studies on similar aromatic systems provide insight into effective conditions that could be adapted for halogenated derivatives of this compound.

Aryl Halide Substrate (Example)Boronic Acid/EsterCatalyst / LigandBaseSolventYield (%)Reference
2-BromoanilinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O95 nih.gov
4-Bromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O86 mdpi.com
4-Bromoaniline3-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂O81 mdpi.com
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O88 researchgate.net

This table presents data from reactions on analogous substrates to illustrate potential conditions for the Suzuki-Miyaura coupling of a halogenated this compound derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wikipedia.org This reaction is exceptionally useful for synthesizing arylamines from aryl halides or pseudohalides. wikipedia.org For a halogenated derivative of this compound, this method would enable the introduction of a wide variety of primary or secondary amines, amides, or N-heterocycles onto the aromatic framework.

The development of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos) has been pivotal to the reaction's success, allowing for the coupling of a broad range of substrates under milder conditions. youtube.comnih.gov The choice of palladium precatalyst, ligand, base, and solvent must be carefully optimized for each specific substrate combination. nih.gov For example, studies on the amination of bromobenzene (B47551) with various heterocyclic amines have identified optimal conditions, often using strong bases like lithium tert-butoxide (t-BuOLi) or cesium carbonate (Cs₂CO₃) in non-polar solvents. nih.gov This reaction can even be performed with ammonium (B1175870) salts as an ammonia (B1221849) equivalent to install a primary amino group. acs.org

Aryl Halide Substrate (Example)Amine Coupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene98 nih.gov
BromobenzenePhenoxazinePd(OAc)₂ / RuPhosCs₂CO₃Toluene96 nih.gov
4-ChlorotolueneAmmonium sulfatePd₂(dba)₃ / CyPF-tBut-BuONaDME90 acs.org
1-Bromo-4-(trifluoromethyl)benzeneIndoleBippyPhos/[Pd(cinnamyl)Cl]₂K₃PO₄Toluene98 acs.org

This table presents data from reactions on analogous substrates to illustrate potential conditions for the Buchwald-Hartwig amination of a halogenated this compound derivative.

Computational and Theoretical Studies on 3 4 Chlorobenzoyl Amino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules from first principles. These methods would be ideal for elucidating the intrinsic characteristics of 3-[(4-Chlorobenzoyl)amino]benzoic acid.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (geometry optimization) and to analyze its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide insights into the molecule's reactivity, stability, and electronic properties. However, specific studies applying DFT to determine these parameters for this compound have not been identified in the public scientific literature.

Interactive Table: Hypothetical DFT Calculation Outputs This table illustrates the type of data that would be generated from DFT studies; however, no published data is available for this specific compound.

Parameter Hypothetical Value Significance
Optimized Ground State Energy - Indicates molecular stability
HOMO Energy - Relates to electron-donating ability
LUMO Energy - Relates to electron-accepting ability
HOMO-LUMO Gap - Correlates with chemical reactivity and electronic transitions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, which is crucial for understanding its interactions in various environments.

Conformational Landscape and Flexibility Analysis

MD simulations could be used to explore the conformational landscape of this compound, identifying the different shapes (conformers) the molecule can adopt and the energy barriers between them. This analysis is key to understanding its flexibility, which influences its ability to interact with other molecules. At present, there are no published MD studies that analyze the conformational behavior of this specific molecule.

Intermolecular Interactions and Self-Assembly Prediction

By simulating multiple molecules of this compound, MD can predict how they interact with each other and with solvent molecules. This is critical for understanding phenomena like crystal packing, solubility, and the potential for self-assembly into larger ordered structures. Research detailing such simulations for this compound has not been found.

Coordination Chemistry of 3 4 Chlorobenzoyl Amino Benzoic Acid

Ligand Design and Synthesis of Metal Complexes

3-[(4-Chlorobenzoyl)amino]benzoic acid is an attractive ligand for the synthesis of metal complexes due to its combination of a carboxylate group, an amide linkage, and the presence of a chloro-substituent. The carboxylate group provides a primary coordination site for metal ions, while the amide group can participate in coordination through its oxygen or nitrogen atom, or act as a hydrogen bond donor/acceptor to direct the supramolecular assembly. The chloro-substituent can also influence the electronic properties of the ligand and participate in weaker interactions, such as halogen bonding.

The synthesis of metal complexes with this ligand would typically involve the reaction of the deprotonated ligand with a suitable metal salt in a solvent or a mixture of solvents, often under solvothermal conditions. The choice of metal ion is crucial in determining the final structure and properties of the resulting complex. Transition metals such as cobalt, nickel, copper, and zinc are commonly used due to their variable coordination numbers and geometries. libretexts.org

While specific metal complexes of this compound are not extensively reported in the literature, the coordination behavior of related N-acylated aminobenzoic acids provides valuable insights. For instance, studies on metal complexes of N-benzoyl amino acids have shown that coordination primarily occurs through the carboxylate oxygen atoms. scielo.org.mx The amide group's participation in coordination is less common but can be influenced by the reaction conditions and the nature of the metal ion. In some cases, the amide oxygen can act as a secondary coordination site, leading to the formation of chelate rings.

Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing the Compound

The characterization of MOFs and coordination polymers based on this compound would involve a combination of analytical techniques to determine their structure, composition, and properties.

Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the one simulated from single-crystal X-ray data.

Spectroscopic Techniques are essential for characterizing the ligand and its coordination to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic bands for the C=O and N-H stretching vibrations of the amide group, and the C=O stretching of the carboxylic acid. Upon coordination to a metal ion, shifts in the positions of these bands are expected. For example, a shift in the azomethine band in the IR spectra of Cu(II) and Zn(II) complexes of a Schiff base derived from 4-aminobenzoic acid indicated complex formation. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative. The separation between these two bands (Δν) can provide clues about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are useful for characterizing the ligand and diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation can provide evidence of metal-ligand interaction.

Thermal Analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to assess the thermal stability of the MOFs and coordination polymers and to identify the loss of solvent molecules.

The following table summarizes the expected characterization data for a hypothetical metal complex of this compound, based on data from related compounds.

TechniqueExpected ObservationsInferred Information
Single-Crystal X-ray DiffractionDetermination of unit cell parameters, space group, and atomic coordinates.Precise 3D structure, metal coordination environment, ligand conformation, and network topology.
Powder X-ray DiffractionDiffraction pattern matching the simulated pattern from single-crystal data.Phase purity of the bulk sample.
Infrared (IR) SpectroscopyShift in ν(C=O) of carboxylate and amide, and ν(N-H) bands upon complexation. Δν [νas(COO-) - νs(COO-)] value.Confirmation of coordination. Information on the coordination mode of the carboxylate group.
1H NMR SpectroscopyBroadening or shifting of aromatic and N-H proton signals in diamagnetic complexes.Evidence of metal-ligand interaction in solution.
Thermogravimetric Analysis (TGA)Weight loss steps corresponding to the removal of solvent molecules and decomposition of the framework.Thermal stability and composition of the material.

Detailed Investigation of Metal-Ligand Interactions and Bonding Modes

The interaction between this compound and a metal center can occur through several potential donor atoms. The most probable coordination modes are dictated by the hard and soft acid-base (HSAB) principle and the steric and electronic properties of the ligand.

Carboxylate Group Coordination: The carboxylate group is the most likely primary coordination site. It can coordinate to metal ions in various modes:

Monodentate: Only one of the carboxylate oxygen atoms binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging two metal ions. This mode is common in the formation of coordination polymers and MOFs.

Amide Group Participation: The amide group offers two potential coordination sites: the oxygen and the nitrogen atoms.

Amide Oxygen Coordination: The carbonyl oxygen of the amide is a hard donor and can coordinate to a metal center, especially if the carboxylate group is also involved in chelation.

Amide Nitrogen Coordination: Coordination through the amide nitrogen is less common as the lone pair on the nitrogen is delocalized due to resonance with the carbonyl group. Deprotonation of the amide nitrogen can facilitate its coordination.

The interplay between the coordination preferences of the metal ion and the various functional groups of the this compound ligand allows for the rational design of a wide array of coordination compounds with potentially interesting structures and properties. While specific examples remain to be synthesized and characterized, the rich chemistry of related aminobenzoic acid derivatives strongly suggests that this compound is a promising building block for the construction of novel functional materials.

Applications of 3 4 Chlorobenzoyl Amino Benzoic Acid As a Building Block in Advanced Materials Science Research

Component in Functional Organic Materials

Functional organic materials are designed to have specific properties, such as conductivity, photoactivity, or thermal resistance, which arise from their molecular structure. The aromatic rings and polar groups (amide, carboxyl, chloro) within 3-[(4-Chlorobenzoyl)amino]benzoic acid suggest potential for creating materials with specific functionalities, such as liquid crystals or thermally stable films.

However, a comprehensive search for its incorporation into such materials yielded no specific results. The scientific literature focuses on a wide array of aromatic acids and amides for these purposes, but this compound is not mentioned as a key component or building block. Therefore, no data on its performance, synthesis, or integration into functional organic materials can be presented.

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The formation of COFs requires monomers with specific geometries and reactive groups that allow for the creation of an extended, ordered network. Typically, monomers for COFs are multi-topic, possessing multiple reactive sites (e.g., boronic acids, aldehydes, amines) arranged in a defined symmetry.

This compound is a mono-carboxylic acid and, as such, does not possess the multi-topic geometry typically required for the direct synthesis of a porous 2D or 3D COF. While it could potentially be modified to become a suitable linker, no published research demonstrates its use as a building block or linker in the synthesis of any COF. The field extensively documents various amine, aldehyde, and boronic acid-based linkers, but the title compound is not among them. As a result, there are no findings or data tables related to its use in the design, synthesis, or characterization of COFs.

Future Research Directions and Emerging Paradigms for 3 4 Chlorobenzoyl Amino Benzoic Acid

Integration with Continuous Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry is a significant paradigm shift in chemical and pharmaceutical manufacturing, driven by the need for safer, more efficient, and scalable processes. seqens.comalmacgroup.commt.com Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and product purity. seqens.commt.com

For the synthesis of 3-[(4-Chlorobenzoyl)amino]benzoic acid, which involves amide bond formation, flow chemistry presents numerous advantages. Amide synthesis in flow can be achieved through various methods, including high-temperature/high-pressure condensation of equimolar amounts of carboxylic acids and amines or the use of in-situ activating agents. nih.gov For instance, a potential flow process for this target molecule could involve pumping a solution of 3-aminobenzoic acid and an activated derivative of 4-chlorobenzoic acid (such as 4-chlorobenzoyl chloride) through a heated microreactor. This approach would benefit from rapid heat and mass transfer, minimizing byproduct formation and allowing for safe operation even at elevated temperatures and pressures. contractpharma.com

Continuous flow processes significantly reduce reaction times and enhance safety, especially when dealing with hazardous reagents or highly exothermic reactions. contractpharma.comteknoscienze.com The modular nature of flow chemistry equipment also facilitates straightforward scaling from laboratory discovery to industrial production. seqens.com

ParameterBatch SynthesisContinuous Flow Synthesis
Process Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time. mt.com
Safety Higher risk with large volumes of hazardous materials. teknoscienze.comInherently safer due to small reactor volumes and better heat dissipation. mt.comcontractpharma.com
Scalability Complex, often requires re-optimization.Simpler scale-up by extending operation time or parallelizing reactors. seqens.com
Efficiency & Yield Often lower due to side reactions and longer reaction times.Typically higher yields and purity due to optimized conditions. seqens.com
Footprint Requires large reactors and significant plant space.Smaller physical footprint. almacgroup.com

Exploration of its Utility as a Molecular Probe in Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. nih.gov The structural backbone of this compound, particularly the aminobenzoic acid moiety, is a recognized fluorophore and a versatile building block for more complex molecules. nih.gov Derivatives of aminobenzoic acid have been successfully employed in the development of sensors and other biologically active agents. For example, electropolymerized films of poly(3-aminobenzoic acid) have been used to create molecularly imprinted scaffolds for the electrochemical sensing of Vitamin B6. researchgate.net

While specific photophysical data for this compound are not yet widely reported, its structure suggests potential as a molecular probe. The aminobenzoic acid core can impart fluorescent properties, and the N-acylation with a 4-chlorobenzoyl group can modulate these properties, such as quantum yield, emission wavelength, and environmental sensitivity. This modulation is key to designing probes that can, for instance, change their fluorescence upon binding to a specific protein or entering a different cellular microenvironment (e.g., a change in polarity).

Future research could focus on characterizing the photophysical properties of this compound and its derivatives. Its utility could be explored in designing probes for fluorescence microscopy, high-throughput screening, or as building blocks for peptidomimetics to probe biological systems. springernature.com The ability to functionalize both the carboxylic acid and the aromatic rings provides a route to attach targeting ligands or other reporter groups, creating highly specific and multifunctional probes.

Feature of an Ideal Molecular ProbePotential Relevance of this compound
Photostability The aromatic core suggests good stability against photobleaching.
High Quantum Yield The aminobenzoic acid scaffold is known to be fluorescent; this would need to be quantified.
Environmental Sensitivity The amide linkage and aromatic rings could interact with the local environment, potentially altering fluorescence.
Chemical Modifiability The carboxylic acid group provides a clear handle for conjugation to biomolecules or other functional units. nih.gov
Biocompatibility Derivatives of PABA, an isomer, are generally well-tolerated in biological systems. nih.gov

Development of Sustainable and Economically Viable Synthesis Routes

The synthesis of amides is the most common reaction in pharmaceutical manufacturing, yet traditional methods often rely on stoichiometric coupling reagents that are expensive and generate significant chemical waste, resulting in poor atom economy and high Process Mass Intensity (PMI). researchgate.netscispace.com Developing sustainable and economically viable routes to compounds like this compound is a key goal of green chemistry. bohrium.com

Emerging research focuses on direct catalytic amide formation, which avoids the use of wasteful activating agents. One promising approach is the use of boric acid as a simple, inexpensive, and low-toxicity catalyst for the direct condensation of carboxylic acids and amines. sciepub.com Another innovative strategy involves photocatalysis using heterogeneous catalysts like Covalent Organic Frameworks (COFs) under mild conditions, such as red-light irradiation, offering high efficiency and catalyst recyclability. dst.gov.in Biocatalysis, using enzymes like nitrile hydratase in combination with chemocatalysts, provides another sustainable pathway to amides under environmentally benign conditions. nih.gov

These greener methods not only reduce environmental impact but also offer economic advantages by lowering raw material costs (avoiding expensive coupling agents), reducing the energy required for reactions, and simplifying purification processes, which in turn decreases solvent use and waste generation. dst.gov.inacs.org

Synthesis MethodTypical Reagents/CatalystsKey AdvantagesSustainability Profile
Traditional Coupling HATU, EDC, T3PHigh reliability and broad scope. scispace.comPoor atom economy, high waste (PMI). researchgate.net
Acid Chloride Route Thionyl chloride, Oxalyl chlorideLow-cost activating agents. scispace.comGenerates corrosive HCl byproduct.
Catalytic (Boric Acid) Boric AcidInexpensive, low-toxicity catalyst. sciepub.comHigh atom economy, water is the only byproduct.
Photocatalytic (COF) Covalent Organic Framework (COF)Mild conditions, recyclable catalyst, uses light energy. dst.gov.inExcellent; reduces energy consumption and waste.
Biocatalytic Enzymes (e.g., Nitrile Hydratase)High selectivity, aqueous conditions. nih.govHighly sustainable, biodegradable catalysts.

Advanced In-Situ Characterization Techniques (e.g., Operando Spectroscopy)

Optimizing the synthesis of this compound requires a deep understanding of its reaction kinetics, mechanisms, and pathways. Operando spectroscopy is a powerful methodology that involves characterizing a reaction as it happens, under real process conditions, to establish structure-reactivity relationships. wikipedia.orgrsc.org

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a particularly valuable technique for monitoring amide bond formation. mt.commt.com By inserting a probe directly into the reaction vessel, FTIR spectroscopy can track the concentrations of key species in real-time. For the synthesis of the target compound, this would involve monitoring the disappearance of the carboxylic acid C=O stretch of 4-chlorobenzoic acid and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend/C-N stretch) bands of the product. youtube.comrug.nl

This real-time data allows for the precise determination of reaction start and end points, the identification of any transient intermediates, and the quantification of reaction kinetics. mt.commdpi.com Such insights are crucial for optimizing parameters like temperature, reagent dosing rates, and mixing to maximize yield, minimize impurities, and ensure a robust and reproducible process. Other techniques like in-situ NMR could also provide detailed structural information on intermediates and catalyst states during the reaction. rsc.org

Vibrational ModeApproximate Wavenumber (cm⁻¹)Species to MonitorExpected Change During Reaction
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)4-Chlorobenzoic AcidDecrease
C=O Stretch (Carboxylic Acid) ~1700-17254-Chlorobenzoic AcidDecrease
N-H Stretch (Amine) ~3300-35003-Aminobenzoic AcidDecrease
Amide I (C=O Stretch) ~1650-1680ProductIncrease
Amide II (N-H Bend, C-N Stretch) ~1510-1550ProductIncrease

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology

The unique structure of this compound makes it an attractive candidate for creating advanced materials at the intersection of chemistry, materials science, and nanotechnology.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. brieflands.comnih.gov Benzoic acid and its derivatives are commonly used as organic linkers. scispace.comrsc.org The bifunctional nature of this compound, with its carboxylate group for binding to metal centers and the pendant chlorobenzoyl-amino group for functionalizing the pore environment, makes it a promising linker for designing novel MOFs. These materials could have tailored properties for applications in gas storage and separation, catalysis, or chemical sensing. globethesis.com

Functionalized Nanomaterials: Surface functionalization is critical for tailoring the properties of nanomaterials for specific applications. acs.org Molecules containing amide bonds and carboxylic acid groups can be used to coat nanoparticles, enhancing their stability, solubility, and biocompatibility. nih.govrsc.org this compound could serve as a surface ligand for nanoparticles (e.g., iron oxide, gold, or graphene oxide). The benzoic acid end could act as an anchor to the nanoparticle surface, while the exposed chlorobenzoyl group could be used to tune surface properties (e.g., hydrophobicity) or act as a recognition site. Such amide-functionalized nanomaterials have potential uses in gas sensing, drug delivery systems, and biomedical diagnostics. researchgate.netnih.gov

Interdisciplinary FieldPotential Role of this compoundPotential Application
Materials Science (MOFs) Functional organic linker.Gas separation, heterogeneous catalysis, chemical sensors. globethesis.com
Nanotechnology (Surface Chemistry) Surface functionalization agent for nanoparticles.Targeted drug delivery, biosensors, contrast agents for imaging. nih.govnih.gov
Polymer Chemistry Monomer for specialty polyamides.High-performance polymers with tailored thermal or optical properties.
Liquid Crystals Core component for mesogen design.Display technologies, optical devices. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Chlorobenzoyl)amino]benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-chlorobenzoyl chloride with 3-aminobenzoic acid under Schotten-Baumann conditions. Key factors include:

  • Catalysts : Use of bases like sodium hydroxide to neutralize HCl byproducts .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous conditions may reduce side reactions .
  • Temperature : Controlled room temperature (20–25°C) minimizes decomposition of sensitive intermediates . Yield optimization requires monitoring pH and stoichiometric ratios to prevent over-acylation or hydrolysis.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities from unreacted starting materials .
  • NMR : 1^1H and 13^13C NMR confirm structural integrity; characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and the amide NH (δ 10.2–10.5 ppm) .
  • Mass Spectrometry : Exact mass (calculated for C14H11ClN2O3C_{14}H_{11}ClN_2O_3: 290.046 Da) validates molecular composition .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from:

  • Polymorphism : Use temperature-controlled crystallization trials to isolate stable forms .
  • Data Refinement : SHELXL-2018 improves handling of disordered regions (e.g., flexible chlorophenyl groups) via restraints and anisotropic displacement parameters .
  • Validation Tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles, ensuring compliance with crystallographic standards .

Q. How does substituent variation on the benzoyl group affect bioactivity in structure-activity relationship (SAR) studies?

  • Chlorine Position : 4-Chloro substitution enhances lipophilicity and receptor binding compared to 2- or 3-chloro analogs, as seen in related benzoic acid derivatives .
  • Amide Linkers : Rigid aromatic linkers (vs. aliphatic) improve metabolic stability, as demonstrated in thiazolo-pyridine hybrids targeting enzyme inhibition .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on HOMO-LUMO gaps, correlating with observed bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Byproduct Formation : At scale, exothermic acylation reactions may generate hydrolyzed byproducts (e.g., 4-chlorobenzoic acid). Mitigation includes slow reagent addition and in-line IR monitoring .
  • Purification : Column chromatography is impractical; instead, acid-base extraction (pH 4–5) isolates the product with >95% purity .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via LC-MS .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B) to identify photodegradants .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (>200°C for most benzoic acid derivatives) .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Docking Simulations : AutoDock Vina or Glide (Schrödinger) model binding to enzymes (e.g., COX-2) using crystal structures (PDB ID: 3LN1) .
  • MD Simulations : GROMACS assesses dynamic behavior of ligand-protein complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME estimates bioavailability (%F > 50% for this compound class) and CYP450 inhibition risks .

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